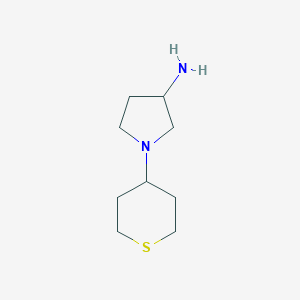

1-(Thian-4-yl)pyrrolidin-3-amine

Description

Properties

IUPAC Name |

1-(thian-4-yl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2S/c10-8-1-4-11(7-8)9-2-5-12-6-3-9/h8-9H,1-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYYIMPUUFWQID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2CCSCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on Thiane Derivatives

One common approach involves nucleophilic substitution on a thiane derivative bearing a good leaving group at the 4-position, followed by cyclization to form the pyrrolidine ring with an amine substituent.

- Step 1: Synthesis of 4-halothiane or 4-activated thiane derivatives.

- Step 2: Nucleophilic attack by a suitable amine precursor or protected amine on the 4-position.

- Step 3: Cyclization and deprotection to yield this compound.

This method benefits from mild conditions that preserve the sulfur heterocycle and allows for selective substitution.

Transition-Metal Catalyzed Amination and Cyclization

Modern synthetic methods utilize transition-metal catalysis (Pd, Cu, Rh, Ir) to achieve regioselective amination and ring closure.

- Pd-catalyzed aminoarylation: Palladium catalysts facilitate the formation of the pyrrolidine ring via intramolecular aminoarylation of haloalkenes bearing thian-4-yl substituents, yielding pyrrolidin-3-amines with high regioselectivity and yields (up to 88%).

- Iridium-catalyzed hydroaminomethylation: Hydroaminomethylation of alkenes with amines under iridium catalysis can construct pyrrolidine rings bearing alkyl substituents, adaptable to thian-4-yl substrates with suitable modifications.

These methods provide high enantioselectivity and functional group tolerance, essential for complex heterocyclic amines like this compound.

Multi-Step Synthesis via Weinreb Amide Intermediates

A detailed multi-step preparation involves:

- Formation of Weinreb amides from carboxylic acid precursors.

- Reaction with Grignard reagents to introduce ketone functionalities.

- Subsequent reductive amination or oxime formation and reduction to install the amine group.

This approach has been reported for related heterocyclic amines and allows precise control over substitution patterns.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Weinreb amide formation | N,O-dimethylhydroxylamine hydrochloride, Et3N, DCM, 0 ℃ to RT | ~85 | Crude product used directly |

| Grignard addition to Weinreb amide | Grignard reagent (1.2 equiv), THF, 0 ℃ to RT, 12 h | 70-90 | Purified ketone intermediate |

| Amination via Pd-catalysis | Pd catalyst, base, haloalkene substrate, RT to 80 ℃ | 75-88 | High regioselectivity |

| Hydroaminomethylation (Ir-catalyzed) | [Ir(coe)2Cl]2, DTBM-Segphos ligand, KHMDS base, mild conditions | 80-90 | High enantioselectivity |

These yields and conditions are adapted from analogous heterocyclic amine syntheses and are expected to be applicable to this compound synthesis.

Research Findings and Mechanistic Insights

- Stability of Thiane Ring: The sulfur heterocycle in thiane is stable under nucleophilic substitution and transition-metal catalyzed conditions, allowing direct functionalization without ring degradation.

- Catalyst Selection: Pd and Ir catalysts show excellent performance in regioselective amination and hydroaminomethylation, respectively, with ligands such as Josiphos or DTBM-Segphos enhancing selectivity and yield.

- Reaction Atmosphere: Air- and moisture-sensitive steps require inert atmosphere (nitrogen or argon) to prevent side reactions and maintain catalyst activity.

- One-Pot Syntheses: Emerging one-pot multi-component reactions involving nucleophilic amines and halo-thiane derivatives can streamline synthesis, reducing purification steps and improving overall efficiency.

Summary Table of Preparation Methods

| Method Type | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution | Halothiane + amine → cyclization | Mild, preserves sulfur ring | Requires activated halide |

| Pd-catalyzed aminoarylation | Haloalkene + amine, Pd catalyst | High regioselectivity, good yield | Catalyst cost, sensitivity |

| Ir-catalyzed hydroaminomethylation | Alkene + amine + syngas, Ir catalyst | Atom economy, enantioselective | High pressure equipment needed |

| Multi-step Weinreb amide route | Weinreb amide → ketone → amination | Precise substitution control | Multi-step, purification needed |

| One-pot multi-component reaction | Arenediazonium salt + nitrile + amine | Efficient, metal-free possible | Limited substrate scope |

Chemical Reactions Analysis

1-(Thian-4-yl)pyrrolidin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thianyl or pyrrolidinyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Thian-4-yl)pyrrolidin-3-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Thian-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 1-(Thian-4-yl)pyrrolidin-3-amine can be contextualized by comparing it to structurally related pyrrolidin-3-amine derivatives. Key compounds are analyzed below:

Table 1: Structural and Functional Comparison of Pyrrolidin-3-amine Derivatives

Key Comparative Insights

Substituent Impact on Bioactivity Thian-4-yl vs. Aromatic Substituents: The thiane ring in this compound introduces sulfur, which may improve CNS penetration compared to nitrobenzyl or chlorophenyl analogs . For example, TRPV1 antagonists with pyrrolidin-3-amine scaffolds (e.g., LY2389575) rely on aromatic substituents for receptor binding, while sulfur-containing groups could modulate pharmacokinetics . Antibacterial Activity: Pyrrolidine derivatives with bromophenyl or benzyl groups (e.g., 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)pyrrolidin-3-amine) exhibit broad-spectrum activity against Bacillus spp. and E. coli .

Physicochemical Properties

- Lipinski’s Rule Compliance : Analogs like 1-cyclopropylpyrrolidin-3-amine (MW 126.20) and select bromophenyl derivatives comply with Lipinski’s criteria, indicating oral bioavailability . The thiane substituent’s larger size may increase molecular weight, necessitating further optimization for drug-likeness.

- Synthetic Accessibility : Compounds like 1-(2-fluorobenzoyl)pyrrolidin-3-amine hydrochloride are commercially available, highlighting robust synthetic routes for pyrrolidin-3-amine derivatives .

Safety Profiles

- Hazard Classification : Most analogs (e.g., 1-cyclopropylpyrrolidin-3-amine) lack significant GHS hazards, whereas nitrobenzyl derivatives require stringent handling due to reactive functional groups .

Biological Activity

1-(Thian-4-yl)pyrrolidin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a thian group, which is a five-membered ring containing sulfur. The unique structural characteristics of this compound may influence its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The thian group may facilitate binding to receptors or enzymes involved in critical cellular processes. Preliminary studies suggest that this compound could modulate pathways associated with inflammation, cancer, and microbial resistance.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

Anticancer Activity

In a study evaluating various pyrrolidine derivatives, this compound was found to exhibit significant anticancer properties. The compound demonstrated an IC50 value indicating effective inhibition of cell viability in breast cancer cell lines, particularly MDA-MB-231, a triple-negative breast cancer model. This suggests that the compound may disrupt cancer cell proliferation through specific molecular interactions .

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties. In vitro tests revealed that the compound effectively inhibited the growth of several bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound was assessed using the Bovine Serum Albumin (BSA) denaturation method. Results indicated that the compound significantly reduced protein denaturation, suggesting its potential utility in treating inflammatory disorders .

Structure–Activity Relationship (SAR)

The SAR studies conducted on this compound and its analogs reveal that modifications to the thian group and the pyrrolidine ring can significantly affect biological activity. For instance, substituents on the thian ring may enhance binding affinity to specific targets, while alterations in the pyrrolidine structure can influence pharmacokinetic properties such as solubility and bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.